3-phenyl-1H-pyrazole-4-carboxylic acid
CAS No.: 5504-65-4
Cat. No.: VC21280502
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5504-65-4 |
---|---|
Molecular Formula | C10H8N2O2 |
Molecular Weight | 188.18 g/mol |
IUPAC Name | 5-phenyl-1H-pyrazole-4-carboxylic acid |
Standard InChI | InChI=1S/C10H8N2O2/c13-10(14)8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) |
Standard InChI Key | LGTJKUYVFSBOMC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C(C=NN2)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)C2=C(C=NN2)C(=O)O |
Introduction
Chemical Identity and Structure
3-Phenyl-1H-pyrazole-4-carboxylic acid (CAS: 5504-65-4) is characterized by its distinctive structure comprising a five-membered pyrazole ring with adjacent nitrogen atoms. The compound has a molecular formula of C₁₀H₈N₂O₂ and a molecular weight of 188.18-188.19 g/mol . The structure features a phenyl substituent at the 3-position, which contributes to its rigidity and potential for π-stacking interactions, while the carboxylic acid group at the 4-position provides opportunities for hydrogen bonding and derivatization.
Table 1: Chemical Identity of 3-Phenyl-1H-Pyrazole-4-Carboxylic Acid
Parameter | Value |
---|---|
CAS Number | 5504-65-4 |
Molecular Formula | C₁₀H₈N₂O₂ |
Molecular Weight | 188.18 g/mol |
SMILES Notation | c1ccc(cc1)c2c(c[nH]n2)C(=O)O |
InChI | InChI=1/C10H8N2O2/c13-10(14)8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) |
Synonyms | 5-Phenyl-1H-pyrazole-4-carboxylic acid; 3-Phenylpyrazole-4-carboxylic acid |
The compound possesses both hydrogen bond donor and acceptor capabilities through its carboxylic acid group and the pyrazole nitrogen atoms, enabling it to form various supramolecular architectures .
Physical and Chemical Properties
The physical and chemical properties of 3-phenyl-1H-pyrazole-4-carboxylic acid significantly influence its behavior in chemical reactions, biological systems, and formulation processes.
Table 2: Physical Properties of 3-Phenyl-1H-Pyrazole-4-Carboxylic Acid
Property | Value |
---|---|
Physical State | Solid |
Melting Point | 278-285°C (decomposition) |
Boiling Point | 429.978-430.0°C at 760 mmHg |
Density | 1.355±0.06 g/cm³ |
Storage Temperature | 2-8°C |
Form | Crystalline solid |
pKa | 3.07±0.10 (Predicted) |
The compound exhibits a high melting point, indicative of strong intermolecular forces, likely due to extensive hydrogen bonding networks involving the carboxylic acid and pyrazole NH groups . Its limited water solubility, coupled with better solubility in organic solvents, reflects its moderately lipophilic character with a LogP value of 1.84 .
Additional physicochemical parameters that influence the compound's behavior in various environments include:
Table 3: Advanced Physicochemical Parameters
Property | Value |
---|---|
Rule of 5 Violations | 0 |
H-bond Acceptors | 4 |
H-bond Donors | 2 |
Freely Rotating Bonds | 2 |
Polar Surface Area | 65.98 Ų |
Index of Refraction | 1.645 |
Molar Refractivity | 50.299 cm³ |
Molar Volume | 138.794 cm³ |
Polarizability | 19.94×10⁻²⁴ cm³ |
Surface Tension | 66.611 dyne/cm |
These parameters suggest favorable drug-like properties, with no violations of Lipinski's Rule of Five, indicating potential for good oral bioavailability . The moderate polar surface area further supports its potential permeability across biological membranes.
Synthesis Methods
Several synthetic approaches can be employed to prepare 3-phenyl-1H-pyrazole-4-carboxylic acid, drawing from methodologies used for similar pyrazole derivatives.
Cyclization of Hydrazones
One established method involves the reaction of phenylhydrazine with suitable carbonyl compounds to form hydrazones, followed by cyclization:
-
Reaction of para-substituted acetophenone (20 mmol) with phenylhydrazine hydrochloride (20 mmol) in the presence of sodium acetate (40 mmol)
-
Cyclization of the resulting hydrazone to form the pyrazole ring
-
Conversion of the appropriate functional group to the carboxylic acid moiety
Vilsmeier-Haack Approach
An alternative synthetic route utilizes the Vilsmeier-Haack reaction to introduce the formyl group at the 4-position of the pyrazole ring, which can subsequently be oxidized to the carboxylic acid:
-
Formation of phenylhydrazone from acetophenone (5.0 mmol) in DMF
-
Reaction with 2,4,6-trichloro-1,3,5-triazine (10.0 mmol) in DMF at room temperature
-
The resulting 4-formylpyrazole can then be oxidized to the corresponding carboxylic acid
This approach yields 1,3-diphenyl-4-formylpyrazole with 90% yield, characterized by a melting point of 145°C .
From Pyrazole Esters
Pyrazole-4-carboxylic acids can also be prepared via hydrolysis of the corresponding esters:
-
Synthesis of pyrazole-4-carboxylic acid ethyl or methyl esters
-
Hydrolysis under basic or acidic conditions to yield the carboxylic acid
Example spectral data for related pyrazole-4-carboxylic acid derivatives include:
-
¹H NMR (300 MHz, CDCl₃): δ 8.90 (s, 1H), 8.09 (d, J = 8.4 Hz, 1H), 7.94-7.89 (m, 2H), 7.85-7.81 (m, 2H), 7.60-7.39 (m, 10H)
Structural Characteristics
Tautomerism and Hydrogen Bonding
As an N-unsubstituted pyrazole, 3-phenyl-1H-pyrazole-4-carboxylic acid can potentially exhibit tautomerism, where the NH proton migrates between the two nitrogen atoms of the pyrazole ring. This tautomeric behavior can influence its reactivity and interactions with biological targets .
The compound's ability to form hydrogen bonds through both the pyrazole NH and the carboxylic acid group leads to interesting supramolecular arrangements in the solid state. According to crystallographic studies on similar pyrazole carboxylic acids, these compounds can form:
-
Dimers through carboxylic acid hydrogen bonding
-
Hetero- or homo-chiral configurations
Research on analogous compounds indicates that 1H-pyrazole-4-carboxylic acid crystallizes in catemers with specific hydrogen bonding patterns that influence its physical properties .
Polymorphism
Studies on related pyrazole-4-carboxylic acids have demonstrated the occurrence of polymorphism, with some polymorphs exhibiting solid-state proton transfer (SSPT) . For instance, 1H-pyrazole-4-carboxylic acid and 3,5-dimethyl-1H-pyrazole-4-carboxylic acid both display polymorphic forms, one of which shows SSPT . This phenomenon might also be present in 3-phenyl-1H-pyrazole-4-carboxylic acid, though specific crystallographic studies would be needed to confirm this behavior.
Supplier | Product Name | Purity | Package Size | Price (as of 2023/2024) |
---|---|---|---|---|
Sigma-Aldrich | 5-Phenyl-1H-pyrazole-4-carboxylic acid | Not specified | 1g | $129 |
Sigma-Aldrich | 5-Phenyl-1H-pyrazole-4-carboxylic acid | Not specified | 5g | $457 |
Alfa Aesar | 5-Phenyl-1H-pyrazole-4-carboxylic acid | 97% | Various | Not specified |
Thermo Scientific | 3-Phenyl-1H-pyrazole-4-carboxylic acid | 97% | Various | Not specified |
Matrix Scientific | 3-Phenyl-1H-pyrazole-4-carboxylic acid | Not specified | 500mg | $300 |
The availability from multiple suppliers with various package sizes accommodates different research needs, from small-scale exploratory studies to larger synthesis projects .
Classification Parameter | Value |
---|---|
Signal Word | Warning |
GHS Pictogram | Irritant |
Hazard Codes | Xi, Xn |
Risk Statements | 22 |
Safety Statements | 22-24/25 |
WGK Germany | 3 |
Hazard and Precautionary Statements
The compound is associated with the following hazard statements:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
Recommended precautionary measures include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Spectroscopic Characterization
Spectroscopic data provides valuable information about the structural features and purity of 3-phenyl-1H-pyrazole-4-carboxylic acid.
IR Spectroscopy
Characteristic IR bands for 3-phenyl-1H-pyrazole-4-carboxylic acid would include:
-
O-H stretching of carboxylic acid (3300-2500 cm⁻¹)
-
C=O stretching (1700-1720 cm⁻¹)
-
C=C and C=N stretching of the pyrazole ring (1600-1400 cm⁻¹)
These spectroscopic features are essential for confirming the structure and purity of the compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume